Cas no 2228487-22-5 (methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate)

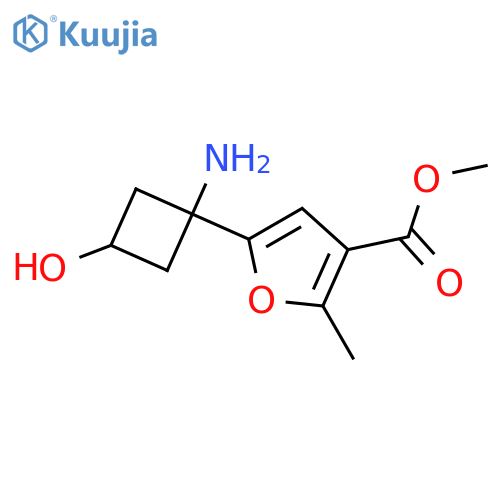

2228487-22-5 structure

商品名:methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate

- EN300-1749608

- 2228487-22-5

-

- インチ: 1S/C11H15NO4/c1-6-8(10(14)15-2)3-9(16-6)11(12)4-7(13)5-11/h3,7,13H,4-5,12H2,1-2H3

- InChIKey: GKAIAHSUMMOTSH-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2=CC(C(=O)OC)=C(C)O2)(C1)N

計算された属性

- せいみつぶんしりょう: 225.10010796g/mol

- どういたいしつりょう: 225.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 85.7Ų

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749608-0.25g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 0.25g |

$1472.0 | 2023-09-20 | ||

| Enamine | EN300-1749608-1.0g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 1g |

$1599.0 | 2023-06-03 | ||

| Enamine | EN300-1749608-5.0g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 5g |

$4641.0 | 2023-06-03 | ||

| Enamine | EN300-1749608-10g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 10g |

$6882.0 | 2023-09-20 | ||

| Enamine | EN300-1749608-0.05g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 0.05g |

$1344.0 | 2023-09-20 | ||

| Enamine | EN300-1749608-10.0g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 10g |

$6882.0 | 2023-06-03 | ||

| Enamine | EN300-1749608-5g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 5g |

$4641.0 | 2023-09-20 | ||

| Enamine | EN300-1749608-1g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 1g |

$1599.0 | 2023-09-20 | ||

| Enamine | EN300-1749608-0.1g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 0.1g |

$1408.0 | 2023-09-20 | ||

| Enamine | EN300-1749608-0.5g |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate |

2228487-22-5 | 0.5g |

$1536.0 | 2023-09-20 |

methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

2228487-22-5 (methyl 5-(1-amino-3-hydroxycyclobutyl)-2-methylfuran-3-carboxylate) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬